1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Overview
Description
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(1-Ethyl-1H-1,2,3-triazol-5-yl)ethanamine: This compound has a similar structure but with a different triazole ring, which can lead to different chemical and biological properties.
1-(1-Ethyl-1H-indol-3-yl)ethanone:
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine: This compound features a pyrazole ring, which also influences its chemical behavior and uses.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-6(5(2)7)8-4-9-10/h4-5H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRPRIGWJTGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670515 | |
Record name | 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-51-1 | |
Record name | 1-Ethyl-α-methyl-1H-1,2,4-triazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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